molecular formula C9H14F2N2O B1532017 (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1869359-19-2

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1532017
CAS No.: 1869359-19-2
M. Wt: 204.22 g/mol
InChI Key: JWDHBOYCPGVQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by its unique structure, which includes a difluorinated pyrrolidin-2-yl group and a pyrrolidin-1-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as difluoropyrrolidine and pyrrolidine derivatives.

  • Reaction Conditions: : The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and acetonitrile.

  • Catalysts: : Catalysts such as palladium or nickel complexes may be employed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms or other positions on the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrrolidines, reduced pyrrolidines, and substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: : The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: : Research is ongoing to explore its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

  • Industry: : It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:

  • 3,3-Difluoropyrrolidin-1-yl[(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)pyrrolidin-2-yl]methanone: : This compound is structurally similar but has a different substituent on the pyrrolidine ring.

  • 4,4-Difluoropyrrolidin-2-yl(pyridin-1-yl)methanone: : This compound has a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties and biological activities.

The uniqueness of This compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)5-7(12-6-9)8(14)13-3-1-2-4-13/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDHBOYCPGVQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
(4,4-Difluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.